N-{1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide
CAS No.:
Cat. No.: VC14529772
Molecular Formula: C19H19N3O
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
![N-{1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide -](/images/structure/VC14529772.png)
Specification
Molecular Formula | C19H19N3O |
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Molecular Weight | 305.4 g/mol |
IUPAC Name | N-[1-(1-prop-2-enylbenzimidazol-2-yl)ethyl]benzamide |
Standard InChI | InChI=1S/C19H19N3O/c1-3-13-22-17-12-8-7-11-16(17)21-18(22)14(2)20-19(23)15-9-5-4-6-10-15/h3-12,14H,1,13H2,2H3,(H,20,23) |
Standard InChI Key | SKDCXCATBQHMRL-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=NC2=CC=CC=C2N1CC=C)NC(=O)C3=CC=CC=C3 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Substituent Analysis
The molecular formula of N-{1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide is C19H19N3O, with a molecular weight of 305.38 g/mol. The benzimidazole nucleus (C7H6N2) forms the central scaffold, with the N1 position substituted by a prop-2-en-1-yl group (C3H5) and the C2 position bonded to an ethyl-benzamide side chain (C9H10N1O) . Key structural features include:
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Benzimidazole Core: A planar aromatic system with conjugated π-electrons, enabling interactions with biological targets or materials.
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Allyl Substituent: The prop-2-en-1-yl group introduces unsaturation (C=C bond), enhancing reactivity for further chemical modifications .
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Benzamide Moiety: The amide linkage (-NH-C=O) provides hydrogen-bonding capabilities, influencing solubility and target binding .
Stereochemical Considerations
The ethyl linker between the benzimidazole and benzamide groups introduces a chiral center at the carbon bonded to the amide nitrogen. While racemic mixtures are typical in synthetic batches, enantioselective synthesis could yield optically active forms with distinct biological profiles .
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization of the benzimidazole core:
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Benzimidazole Formation: Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions .
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N-Allylation: Introduction of the prop-2-en-1-yl group using allyl bromide or allyl chloride in the presence of a base .
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Amide Coupling: Reaction of the 2-ethylamine intermediate with benzoyl chloride using coupling agents like EDCI or HOBt .
Microwave-Assisted Synthesis
Recent advancements in microdroplet synthesis enable rapid benzimidazole formation. For example, protonated carboxylic acids react with o-phenylenediamine in microdroplets (50–150 μm diameter) at accelerated rates (millisecond timescales), yielding benzimidazoles with >90% efficiency . Applying this method:
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Step 1: React o-phenylenediamine with propiolic acid in a microreactor to form 1H-benzimidazole-2-carboxylic acid.
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Step 2: N-Allylation using allyl bromide and K2CO3 in DMF at 80°C.
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Step 3: Amide formation via Schotten-Baumann reaction with benzoyl chloride .
Conventional Thermal Synthesis
A traditional approach involves:
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Benzimidazole Preparation: Reflux o-phenylenediamine and acetic acid in HCl (12 h) to yield 2-methyl-1H-benzimidazole .
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Allylation: Treat with allyl bromide and NaH in THF (0°C to room temperature, 6 h) .
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Ethylamine Introduction: Bromination at C2 followed by nucleophilic substitution with ethylamine .
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Benzamide Formation: Stir with benzoyl chloride in dichloromethane and triethylamine (0°C, 2 h) .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
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logP: Estimated at 3.44 (similar to N-[(1S)-1-(1H-benzimidazol-2-yl)ethyl]-3-(1H-indol-1-yl)propanamide) .
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Aqueous Solubility: Poor (<0.1 mg/mL) due to hydrophobic benzamide and allyl groups .
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Solubilization: Requires DMSO or ethanol for biological assays .
Thermal and Oxidative Stability
Industrial and Material Science Applications
Coordination Chemistry
The benzimidazole nitrogen and amide oxygen serve as donor sites for metal coordination. Potential complexes include:
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Cu(II) Complexes: Catalytic activity in oxidation reactions .
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Pd(II) Complexes: Cross-coupling catalysts for C-C bond formation .
Polymer Science
Incorporating the allyl group enables radical polymerization for:
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